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molecular formula C9H8F3NO B358696 N-(3-(Trifluoromethyl)phenyl)acetamide CAS No. 351-36-0

N-(3-(Trifluoromethyl)phenyl)acetamide

Cat. No. B358696
M. Wt: 203.16g/mol
InChI Key: HNIPNANLYHXYDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09006454B2

Procedure details

N-(3-trifluoromethyl-phenyl)-acetamide (2.8 g, 13.7 mmol) was added in small portions to the cold fuming nitric acid (10 mL) taken in a dry round bottom flask at −10° C. The reaction mixture was stirred for another 10 minutes at the same temperature then quenched with water (50 mL) and extracted with ethyl acetate. The combined organic layers were dried over sodium sulphate and concentrated to dryness. The obtained residue was purified by column chromatography using 20% ethylacetate in hexane to get the title compound as yellow solid (0.9 g, 27.74%).
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Yield
27.74%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([F:13])[C:3]1[CH:4]=[C:5]([NH:9][C:10](=[O:12])[CH3:11])[CH:6]=[CH:7][CH:8]=1.[N+:15]([O-])([OH:17])=[O:16]>>[N+:15]([C:4]1[C:3]([C:2]([F:13])([F:14])[F:1])=[CH:8][CH:7]=[CH:6][C:5]=1[NH:9][C:10](=[O:12])[CH3:11])([O-:17])=[O:16]

Inputs

Step One
Name
Quantity
2.8 g
Type
reactant
Smiles
FC(C=1C=C(C=CC1)NC(C)=O)(F)F
Name
Quantity
10 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for another 10 minutes at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
taken in a dry round bottom flask at −10° C
CUSTOM
Type
CUSTOM
Details
then quenched with water (50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC=C1C(F)(F)F)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g
YIELD: PERCENTYIELD 27.74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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